6-Methoxy Substitution Enhances Target Selectivity in Heparanase-1 Inhibitor Development
In the development of selective HPSE1 inhibitors, replacement of the 6-hydroxy group in lead compound 2 with a 6-methoxy group was a critical SAR-driven optimization step. This modification was found to be effective in reducing off-target inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA), while maintaining the desired on-target potency against HPSE1 [1].
| Evidence Dimension | Selectivity (HPSE1 vs. GUSβ/GBA) |
|---|---|
| Target Compound Data | Selectivity improved (IC50 for GUSβ and GBA is higher relative to the 6-hydroxy analog) |
| Comparator Or Baseline | 6-Hydroxy-tetrahydroimidazo[1,2-a]pyridine derivative (Compound 2) |
| Quantified Difference | Qualitative improvement in selectivity profile; the methoxy group reduces GUSβ/GBA inhibition compared to the hydroxy group |
| Conditions | In vitro enzymatic assays against recombinant human HPSE1, GUSβ, and GBA |
Why This Matters
This evidence demonstrates that the 6-methoxy derivative offers a superior selectivity profile over its 6-hydroxy analog, a critical differentiator for procurement in drug discovery projects aiming to minimize off-target effects.
- [1] Imai, Y.; Wakasugi, D.; Suzuki, R.; Kato, S.; Sugisaki, M.; Mima, M.; Miyagawa, H.; Endo, M. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorg. Med. Chem. Lett. 2023, 79, 129050. View Source
